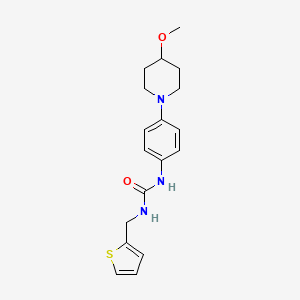

1-(4-(4-Methoxypiperidin-1-yl)phenyl)-3-(thiophen-2-ylmethyl)urea

Description

Properties

IUPAC Name |

1-[4-(4-methoxypiperidin-1-yl)phenyl]-3-(thiophen-2-ylmethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O2S/c1-23-16-8-10-21(11-9-16)15-6-4-14(5-7-15)20-18(22)19-13-17-3-2-12-24-17/h2-7,12,16H,8-11,13H2,1H3,(H2,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCSXXQBEVDYSGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(CC1)C2=CC=C(C=C2)NC(=O)NCC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(4-Methoxypiperidin-1-yl)phenyl)-3-(thiophen-2-ylmethyl)urea typically involves multiple steps:

Formation of the Methoxypiperidine Intermediate: This step involves the reaction of piperidine with methanol in the presence of an acid catalyst to introduce the methoxy group.

Coupling with Phenyl Isocyanate: The methoxypiperidine intermediate is then reacted with phenyl isocyanate to form the urea linkage.

Introduction of the Thiophen-2-ylmethyl Group: Finally, the thiophen-2-ylmethyl group is introduced through a nucleophilic substitution reaction, often using thiophen-2-ylmethyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-(4-Methoxypiperidin-1-yl)phenyl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:

Oxidation: The thiophen-2-ylmethyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The urea bond can be reduced under strong reducing conditions to yield amines.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.

Substitution: Nucleophiles like halides or amines can be employed in the presence of a base such as sodium hydride.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-(4-Methoxypiperidin-1-yl)phenyl)-3-(thiophen-2-ylmethyl)urea has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-(4-Methoxypiperidin-1-yl)phenyl)-3-(thiophen-2-ylmethyl)urea involves its interaction with specific molecular targets. The methoxypiperidine moiety may interact with neurotransmitter receptors, while the thiophen-2-ylmethyl group could contribute to binding affinity and specificity. The urea linkage provides structural stability and influences the compound’s overall conformation.

Comparison with Similar Compounds

Similar Compounds

1-(4-(4-Methoxypiperidin-1-yl)phenyl)-3-(phenyl)urea: Lacks the thiophen-2-ylmethyl group, which may affect its binding properties.

1-(4-(4-Methoxypiperidin-1-yl)phenyl)-3-(methyl)urea: Simpler structure with different pharmacological profiles.

1-(4-(4-Methoxypiperidin-1-yl)phenyl)-3-(pyridin-2-ylmethyl)urea: Contains a pyridine ring instead of thiophene, altering its chemical reactivity and biological activity.

Uniqueness

1-(4-(4-Methoxypiperidin-1-yl)phenyl)-3-(thiophen-2-ylmethyl)urea stands out due to the presence of the thiophen-2-ylmethyl group, which imparts unique electronic and steric properties. This structural feature can enhance its interaction with specific biological targets and influence its chemical reactivity.

Biological Activity

The compound 1-(4-(4-Methoxypiperidin-1-yl)phenyl)-3-(thiophen-2-ylmethyl)urea has attracted significant attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

Synthesis Methods

The synthesis of 1-(4-(4-Methoxypiperidin-1-yl)phenyl)-3-(thiophen-2-ylmethyl)urea typically involves several key steps:

- Formation of the Piperidine Intermediate : The piperidine ring is functionalized with a methoxy group via nucleophilic substitution.

- Coupling Reactions : The methoxypiperidine is coupled with phenyl and thiophene rings using palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling.

- Urea Formation : The final step involves forming the urea linkage through reaction with an isocyanate or carbodiimide under mild conditions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Receptor Binding : The compound may bind to various receptors, modulating their activity and influencing downstream signaling pathways.

- Enzyme Inhibition : It can inhibit certain enzymes, affecting metabolic processes crucial for cellular function.

- Pathway Modulation : The compound influences cellular pathways related to proliferation and apoptosis, potentially leading to therapeutic effects against diseases such as cancer.

Anticancer Activity

Research has indicated that derivatives of this compound exhibit anticancer properties by inducing apoptosis in cancer cells. For instance, studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines by triggering mitochondrial dysfunction and increasing reactive oxygen species (ROS) levels .

| Study | Cell Line | EC50 (μM) | Mechanism |

|---|---|---|---|

| A | HeLa | 15 | Apoptosis via ROS increase |

| B | MCF-7 | 20 | Mitochondrial disruption |

| C | A549 | 18 | Enzyme inhibition |

Antiparasitic Activity

A recent study evaluated the antiparasitic effects of similar compounds against Leishmania species. The findings suggested that modifications in the chemical structure significantly enhance activity against intracellular amastigotes, with EC50 values indicating high potency (EC50 < 25 μM) for some derivatives .

| Compound | EC50 (μM) | Target Parasite |

|---|---|---|

| Compound A | 12 | Leishmania panamensis |

| Compound B | 22 | Trypanosoma brucei |

| Compound C | 30 | Plasmodium falciparum |

Structure-Activity Relationship (SAR)

Research has highlighted the importance of specific structural components in determining biological activity. For example, the presence of the thiophene ring has been linked to enhanced binding affinity for target enzymes involved in metabolic pathways critical for cell survival .

Q & A

Q. Key Optimization Parameters :

- Temperature : Controlled reaction temperatures (e.g., 0–5°C for isocyanate formation) to minimize side reactions.

- Catalysts : Use of triethylamine or DMAP to accelerate urea bond formation.

- Yield Optimization : Adjusting stoichiometry (e.g., 1.2 equivalents of amine to isocyanate) improves yields to ~40–50% .

How is the structural identity of 1-(4-(4-Methoxypiperidin-1-yl)phenyl)-3-(thiophen-2-ylmethyl)urea confirmed, and what analytical techniques are critical?

Answer :

Spectroscopic Methods :

- 1H/13C NMR : Key signals include:

- IR Spectroscopy : Urea carbonyl stretch at ~1640–1680 cm⁻¹ .

- Mass Spectrometry : High-resolution MS confirms molecular ion ([M+H]⁺) and fragmentation patterns .

Crystallography : Single-crystal X-ray diffraction (if crystallizable) resolves bond lengths and angles, though no direct data exists for this compound. SHELX programs are widely used for refinement .

What in vitro assays are recommended for evaluating the biological activity of this compound, and how are confounding variables controlled?

Answer :

Assay Selection :

Q. Control Strategies :

- Solvent Controls : DMSO concentration ≤0.1% to avoid cytotoxicity.

- Reference Compounds : Include known inhibitors (e.g., Gedatolisib for PI3K/mTOR) to validate assay conditions .

How do structural modifications to the piperidine or thiophene moieties impact the compound’s biological activity?

Answer :

Structure-Activity Relationship (SAR) Insights :

Q. Methodological Approach :

- Parallel Synthesis : Synthesize analogs with varied substituents (e.g., 4-fluorophenyl instead of methoxypiperidine).

- Docking Studies : Molecular modeling (e.g., AutoDock) predicts binding modes to targets like PI3Kγ .

What are the stability profiles of this compound in biological matrices, and how are degradation pathways characterized?

Answer :

Stability Studies :

Q. Degradation Pathways :

- Oxidation : LC-MS identifies metabolites like N-oxides (m/z +16).

- Hydrolysis : Urea bond cleavage detected via loss of parent ion .

What computational tools are used to predict the compound’s pharmacokinetic properties and target engagement?

Answer :

In Silico Methods :

Q. Experimental Validation :

- Microsomal Stability : Liver microsome assays confirm CYP-mediated metabolism.

- SPR (Surface Plasmon Resonance) : Measures binding kinetics (e.g., KD) to purified targets .

How are contradictions in biological data (e.g., divergent IC₅₀ values across studies) resolved?

Answer :

Root-Cause Analysis :

Assay Variability : Compare protocols (e.g., cell density, serum concentration).

Compound Integrity : Verify purity via HPLC and stability under assay conditions.

Statistical Validation : Replicate experiments (n ≥ 3) and apply ANOVA to assess significance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.